1-(3-Bromophenyl)-5-methyl-1H-pyrazole
Overview
Description
1-(3-Bromophenyl)-5-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .
Biochemical Pathways
It’s plausible that the compound could influence several pathways due to its potential interactions with various biological targets .
Pharmacokinetics
A study on a similar compound, 1-(3’-bromophenyl)-heliamine, showed that it reached a maximum concentration (cmax) of 56865 ± 12214 ng/mL in rat plasma 100 ± 045 h after oral administration . This suggests that 1-(3-Bromophenyl)-5-methyl-1H-pyrazole might also have favorable bioavailability.
Result of Action
The compound’s potential interactions with various biological targets could lead to a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s reactivity and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with acetylacetone under reflux conditions to yield the desired pyrazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of catalysts like iron(III) bromide.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and catalysts such as iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted phenyl derivatives.
Nucleophilic Substitution: Products include substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Products include oxides and reduced forms of the compound.
Scientific Research Applications
1-(3-Bromophenyl)-5-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and molecular pathways in biological systems.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
1-(3-Bromophenyl)-5-methyl-1H-pyrazole can be compared with other similar compounds such as:
1-(4-Bromophenyl)-5-methyl-1H-pyrazole: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-3-methyl-1H-pyrazole: Similar structure but with the methyl group at a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with molecular targets. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(3-bromophenyl)-5-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRUOCNOJWGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260787-69-6 | |
Record name | 1-(3-bromophenyl)-5-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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